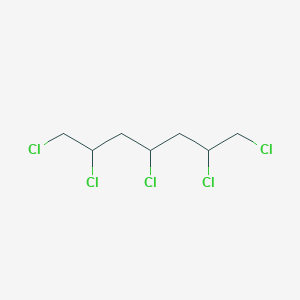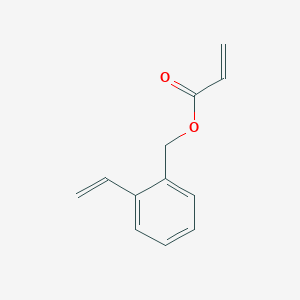
((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol: is a synthetic organic compound that belongs to the class of purine nucleosides. This compound is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a tetrahydrofuran ring, which is further linked to a methanol group. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors under acidic or basic conditions.
Attachment of the Purine Base: The 6-chloropurine base is introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated purine derivative with the tetrahydrofuran ring under basic conditions.
Introduction of the Methanol Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the purine base or the tetrahydrofuran ring, potentially altering the compound’s biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorine atom on the purine base.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups onto the purine base.
科学的研究の応用
Chemistry
In chemistry, ((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with nucleic acids and proteins. Its purine base can mimic natural nucleosides, making it useful in the study of DNA and RNA synthesis, repair, and regulation.
Medicine
Medically, this compound is investigated for its potential antiviral and anticancer properties. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development targeting viral infections and cancerous cells.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules. Its stability and reactivity make it suitable for large-scale production processes.
作用機序
The mechanism of action of ((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, such as polymerases and kinases, leading to the inhibition of nucleic acid replication and transcription. This disruption can result in the death of rapidly dividing cells, such as cancer cells or virus-infected cells.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another purine nucleoside with structural similarities.
6-Chloropurine: The base component of the compound, used in various synthetic applications.
Uniqueness
((2S,5S)-5-(6-Chloro-9H-purin-9-YL)tetrahydrofuran-2-YL)methanol is unique due to its specific stereochemistry and the presence of the 6-chloropurine base. This combination of features imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[5-(6-chloropurin-9-yl)oxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFBPEGMDSQUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
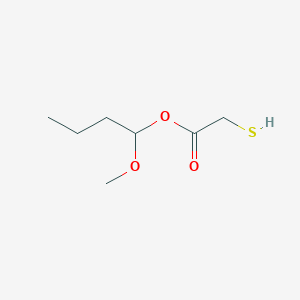
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
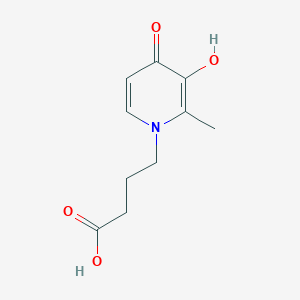
silane](/img/structure/B14277367.png)
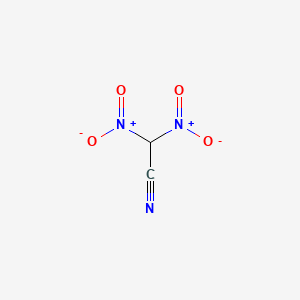

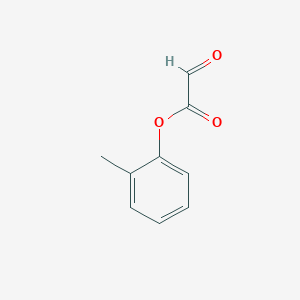
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
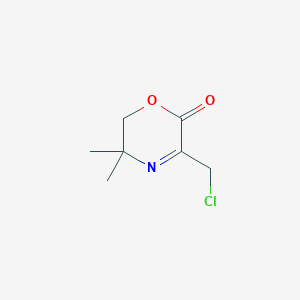

![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)

